molecular formula C23H26N4O2S3 B12156289 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12156289
M. Wt: 486.7 g/mol
InChI Key: NQNKOCMDFISSCK-JXAWBTAJSA-N
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Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple rings, including a pyrido[1,2-a]pyrimidine core, a thiazolidine ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidine and thiomorpholine moieties. Key steps include cyclization reactions, condensation reactions, and functional group modifications. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), catalysts like triethylamine, and temperature control to optimize yields .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and purity, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule .

Scientific Research Applications

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-one derivatives: These compounds share a similar core structure and have been studied for their biological activity.

    Thiazolidinones: Compounds with a thiazolidine ring, similar to the thiazolidine moiety in the target compound.

    Pyrido[1,2-a]pyrimidines: Compounds with the same core structure but different substituents

Uniqueness

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N4O2S3

Molecular Weight

486.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N4O2S3/c1-15-6-5-9-26-19(15)24-20(25-10-12-31-13-11-25)17(21(26)28)14-18-22(29)27(23(30)32-18)16-7-3-2-4-8-16/h5-6,9,14,16H,2-4,7-8,10-13H2,1H3/b18-14-

InChI Key

NQNKOCMDFISSCK-JXAWBTAJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCSCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCSCC5

Origin of Product

United States

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